An In-depth Technical Guide to N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide: Properties, Synthesis, and Potential Applications
Abstract
N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, a member of the semicarbazide class of compounds, represents a chemical scaffold of significant interest in medicinal chemistry and drug development. The incorporation of the 2,6-difluorophenyl moiety is a common strategy to enhance metabolic stability and binding affinity of drug candidates. While specific experimental data on this particular molecule is limited, this guide provides a comprehensive overview of its fundamental properties, plausible synthetic routes, potential biological activities, and appropriate analytical and safety protocols. This analysis is built upon the established chemistry of hydrazinecarboxamides and the known influence of difluorophenyl groups in pharmacologically active agents, offering a foundational resource for researchers and drug development professionals.
Introduction and Chemical Identity
N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide belongs to the broader family of semicarbazides (also known as hydrazinecarboxamides). These compounds are characterized by a hydrazine group attached to a carboxamide. The specific molecule is distinguished by the presence of a 2,6-difluorophenyl substituent on one of the nitrogen atoms. This structural feature is of particular importance in modern drug discovery. The fluorine atoms can modulate the electronic properties and lipophilicity of the molecule, influence its conformation, and block sites of metabolism, often leading to improved pharmacokinetic profiles.
While N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide itself is not extensively documented in scientific literature, the semicarbazide scaffold is a well-recognized pharmacophore. Various aryl semicarbazones have been investigated for a range of biological activities, including anticonvulsant and antimicrobial effects[1][2][3]. This guide will, therefore, synthesize available information on related compounds to provide a robust technical profile of the title compound.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 171277-87-5 | [4] |
| Molecular Formula | C₇H₇F₂N₃O | [4] |
| Molecular Weight | 187.15 g/mol | [4] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted: Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Inferred |
The presence of the amide and hydrazine moieties suggests that the molecule has both hydrogen bond donor and acceptor capabilities, which will influence its solubility and interactions with biological targets.
Synthesis and Reactivity
A plausible and efficient synthesis of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide would likely involve the reaction of a corresponding hydrazine precursor with a source of the carboxamide group. A common method for the synthesis of phenylhydrazines starts with the diazotization of an aniline, followed by a reduction step[5][6].
Proposed Synthetic Workflow
A logical two-step synthesis can be proposed, starting from the commercially available 2,6-difluoroaniline.
Step 1: Synthesis of (2,6-Difluorophenyl)hydrazine 2,6-Difluoroaniline is first converted to a diazonium salt by treatment with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C)[6]. The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid.
Step 2: Formation of the Hydrazinecarboxamide The synthesized (2,6-difluorophenyl)hydrazine can then be reacted with a suitable reagent to introduce the carboxamide moiety. A straightforward approach is the reaction with an isocyanate, such as trimethylsilyl isocyanate, or by reacting the hydrochloride salt of the hydrazine with potassium cyanate in an aqueous solution.
The overall proposed reaction scheme is depicted in the workflow diagram below.
Caption: Proposed synthetic workflow.
Reactivity Profile
The N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide molecule possesses several reactive sites. The terminal -NH₂ group of the hydrazine moiety is nucleophilic and can participate in reactions such as the formation of hydrazones with aldehydes and ketones. The amide functionality can undergo hydrolysis under acidic or basic conditions, although it is generally more stable than an ester. The aromatic ring can undergo nucleophilic aromatic substitution, although the presence of two deactivating fluorine atoms makes electrophilic substitution challenging.
Potential Applications and Pharmacological Context
While there is no specific pharmacological data for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide, the broader class of aryl semicarbazones and hydrazine-containing compounds has shown promise in several therapeutic areas.
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Anticonvulsant Activity : Aryl semicarbazones have been identified as potent anticonvulsant agents.[1][3] These compounds are structurally distinct from many traditional anticonvulsants and may offer a different side-effect profile.[3] The mechanism of action is thought to involve interaction with voltage-gated sodium channels or enhancement of GABAergic neurotransmission.[1][3]
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Antimicrobial Properties : Hydrazinecarboxamides are recognized as a versatile scaffold for the development of antimicrobial agents with a broad spectrum of activity against bacteria, fungi, and mycobacteria.[2]
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Enzyme Inhibition : Hydrazine derivatives are known to act as enzyme inhibitors. For instance, hydralazine, a hydrazine-containing drug, is a vasodilator and has been investigated for its ability to inhibit DNA methyltransferase 1 in cancer therapy.[7]
The 2,6-difluorophenyl group is a key component in many modern pharmaceuticals. Its inclusion can enhance binding to target proteins through halogen bonding and other non-covalent interactions, and it can block metabolic oxidation of the aromatic ring, thereby increasing the drug's half-life.
Caption: Structure-activity relationships.
Analytical Methodologies
A comprehensive analytical characterization of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide would involve a combination of spectroscopic and chromatographic techniques.
Structural Elucidation
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would show characteristic signals for the aromatic protons and the N-H protons of the hydrazine and amide groups. ¹³C NMR would confirm the number of unique carbon environments. ¹⁹F NMR would show a single resonance for the two equivalent fluorine atoms.
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Infrared (IR) Spectroscopy : Key vibrational bands would be expected for the N-H stretches (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-F stretches (around 1100-1300 cm⁻¹).
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Mass Spectrometry (MS) : High-resolution mass spectrometry would be used to confirm the elemental composition by providing a highly accurate mass measurement.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A typical protocol for analyzing N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is outlined below.
Experimental Protocol: HPLC Purity Analysis
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Instrumentation : A standard HPLC system equipped with a UV detector.
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Column : A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase :
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
-
Gradient Elution : A linear gradient from 5% to 95% Solvent B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by a UV scan of the compound (likely around 254 nm).
-
Sample Preparation : The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components, to a concentration of approximately 1 mg/mL. The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Analysis : The retention time of the main peak is recorded, and the purity is calculated based on the area percentage of all observed peaks.
Safety and Handling
Specific toxicological data for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is not available. However, hydrazine and its derivatives are generally considered to be toxic and should be handled with appropriate precautions.
General Handling Precautions:
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.[8]
-
Ventilation : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[8]
-
Ingestion and Inhalation : Avoid ingestion and inhalation of the compound.[8] In case of accidental ingestion, seek immediate medical attention.[9] If inhaled, move the person to fresh air.[10]
-
Skin and Eye Contact : Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[8]
-
Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep it away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal : Dispose of the compound and its container in accordance with local, regional, and national regulations.
Conclusion
N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is a chemical entity with significant potential in the field of drug discovery, primarily due to its semicarbazide core and the presence of the metabolically robust 2,6-difluorophenyl group. While direct experimental data is sparse, this technical guide provides a solid foundation for researchers by outlining its fundamental properties, proposing a viable synthetic strategy, discussing its potential pharmacological relevance based on analogous structures, and detailing appropriate analytical and safety procedures. Further experimental investigation is warranted to fully elucidate the chemical and biological properties of this promising molecule.
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